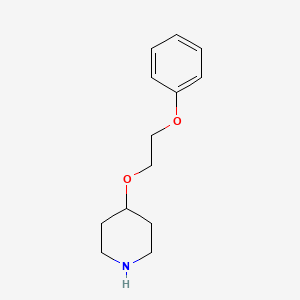

4-(2-Phenoxyethoxy)piperidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

70978-89-1 |

|---|---|

Molecular Formula |

C13H19NO2 |

Molecular Weight |

221.29 g/mol |

IUPAC Name |

4-(2-phenoxyethoxy)piperidine |

InChI |

InChI=1S/C13H19NO2/c1-2-4-12(5-3-1)15-10-11-16-13-6-8-14-9-7-13/h1-5,13-14H,6-11H2 |

InChI Key |

XSADPCARLFCVPX-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1OCCOC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Phenoxyethoxy Piperidine and Its Analogues

Retrosynthetic Analysis of 4-(2-Phenoxyethoxy)piperidine

A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points, leading to logical precursors. The most evident disconnection is at the ether oxygen, suggesting a precursor an alcohol and an electrophilic species.

Figure 1: Retrosynthetic Analysis of this compound

This primary disconnection points to two key strategies for the crucial C-O bond formation:

Disconnection A (Ether Bond): This approach disconnects the ether linkage to yield a 4-hydroxypiperidine (B117109) derivative and a 2-phenoxyethanol (B1175444) derivative. The forward reaction would involve a nucleophilic substitution, such as the Williamson ether synthesis, or an activation of the alcohol, as in the Mitsunobu reaction. This is generally the most convergent and widely applicable strategy.

Disconnection B (Piperidine Ring): A more complex approach would involve the formation of the piperidine (B6355638) ring with the ether side chain already in place. This would require a more elaborate starting material and is typically less efficient.

Based on this analysis, the most practical synthetic approach involves the preparation of a suitable piperidine core precursor, specifically a 4-hydroxypiperidine derivative, followed by the formation of the ether bond with a 2-phenoxyethoxy moiety.

Synthetic Routes to the Piperidine Core Precursor

The synthesis of the 4-hydroxypiperidine core is a critical step. The nitrogen of the piperidine ring is often protected to prevent side reactions during subsequent synthetic transformations. Common protecting groups include benzyl (B1604629) (Bn) and tert-butoxycarbonyl (Boc).

Synthesis of 4-Hydroxypiperidine Derivatives

N-protected 4-hydroxypiperidine derivatives are readily prepared from their corresponding 4-piperidone (B1582916) counterparts through reduction.

A common method involves the reduction of an N-protected 4-piperidone. For instance, N-Boc-4-piperidone can be reduced to N-Boc-4-hydroxypiperidine using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation, typically carried out in an alcoholic solvent like methanol or ethanol.

Table 1: Reduction of N-Boc-4-piperidone to N-Boc-4-hydroxypiperidine

| Reactant | Reagent | Solvent | Product |

| N-Boc-4-piperidone | Sodium borohydride (NaBH₄) | Methanol | N-Boc-4-hydroxypiperidine |

The reaction is generally high-yielding and proceeds under mild conditions. The Boc protecting group can be later removed under acidic conditions if the unprotected piperidine is required.

Preparation of Substituted Piperidone Intermediates

The synthesis of 4-piperidone intermediates is a well-established area of heterocyclic chemistry. Several named reactions and multi-step sequences can be employed.

One of the most common and versatile methods is the Dieckmann condensation . This intramolecular Claisen condensation of a diester is a powerful tool for forming cyclic β-keto esters, which can then be hydrolyzed and decarboxylated to yield the desired 4-piperidone. For the synthesis of N-substituted 4-piperidones, a primary amine is reacted with two equivalents of an acrylate ester, such as methyl or ethyl acrylate, to form a diester. This diester then undergoes intramolecular cyclization in the presence of a strong base, like sodium ethoxide, to form the β-keto ester. Subsequent hydrolysis and decarboxylation under acidic conditions yield the N-substituted 4-piperidone.

For example, the synthesis of 1-benzyl-4-piperidone proceeds via the reaction of benzylamine with two molecules of ethyl acrylate, followed by Dieckmann condensation and subsequent workup.

Another classical approach is the Petrenko-Kritschenko piperidone synthesis , which is a multicomponent reaction involving an aldehyde, an amine, and a β-dicarbonyl compound. While historically significant, the Dieckmann condensation often offers better control and yields for many substituted 4-piperidones.

More modern approaches can also start from pyridine derivatives, which are catalytically hydrogenated to the corresponding piperidines. Subsequent oxidation can then provide the 4-piperidone.

Strategies for Ether Bond Formation

With the N-protected 4-hydroxypiperidine in hand, the final key step is the formation of the ether linkage to the 2-phenoxyethoxy moiety. Two primary methods are widely used for this transformation: nucleophilic substitution and the Mitsunobu reaction.

Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and reliable method for forming ethers. masterorganicchemistry.comwikipedia.org It involves the reaction of an alkoxide with a primary alkyl halide or sulfonate in an SN2 reaction. masterorganicchemistry.comwikipedia.org

In the context of synthesizing this compound, the N-protected 4-hydroxypiperidine is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and attacks an electrophilic 2-phenoxyethyl species, such as 2-phenoxyethyl bromide or 2-phenoxyethyl tosylate.

Table 2: Williamson Ether Synthesis for this compound

| Piperidine Derivative | Base | Electrophile | Solvent | Product |

| N-Boc-4-hydroxypiperidine | Sodium Hydride (NaH) | 2-Phenoxyethyl bromide | THF, DMF | N-Boc-4-(2-phenoxyethoxy)piperidine |

| N-Benzyl-4-hydroxypiperidine | Sodium Hydride (NaH) | 2-Phenoxyethyl tosylate | THF, DMF | N-Benzyl-4-(2-phenoxyethoxy)piperidine |

The choice of solvent is typically a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the SN2 reaction. The success of this reaction relies on the use of a primary electrophile to avoid competing elimination reactions.

Mitsunobu Reaction Applications

The Mitsunobu reaction offers a powerful alternative for ether synthesis, particularly when the Williamson ether synthesis is not feasible or gives low yields. wikipedia.orgalfa-chemistry.com This reaction allows for the conversion of a primary or secondary alcohol into an ether with inversion of stereochemistry at the alcohol carbon. wikipedia.org

The reaction proceeds by activating the alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgalfa-chemistry.com This in-situ activation forms a good leaving group, which is then displaced by a nucleophile.

For the synthesis of this compound, N-protected 4-hydroxypiperidine is reacted with 2-phenoxyethanol in the presence of PPh₃ and DEAD or DIAD. In this case, the 2-phenoxyethanol acts as the nucleophile.

Table 3: Mitsunobu Reaction for this compound

| Piperidine Derivative | Alcohol Nucleophile | Reagents | Solvent | Product |

| N-Boc-4-hydroxypiperidine | 2-Phenoxyethanol | PPh₃, DEAD | THF | N-Boc-4-(2-phenoxyethoxy)piperidine |

| N-Benzyl-4-hydroxypiperidine | 2-Phenoxyethanol | PPh₃, DIAD | THF, Toluene | N-Benzyl-4-(2-phenoxyethoxy)piperidine |

The Mitsunobu reaction is often favored for its mild reaction conditions and high functional group tolerance. rsc.org However, the stoichiometry of the reagents needs to be carefully controlled, and the removal of byproducts, such as triphenylphosphine oxide and the reduced azodicarboxylate, can sometimes be challenging.

Following the ether formation, any protecting groups on the piperidine nitrogen can be removed under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Benzyl) to yield the final target compound, this compound.

Synthesis of the Phenoxyethoxy Side Chain Precursors

The phenoxyethoxy side chain is a crucial component in the synthesis of the target molecule. Its preparation typically involves the formation of an ether linkage between phenol and a two-carbon ethanol unit. A common and well-established method for this is the Williamson ether synthesis. wikipedia.orgnih.gov

This reaction involves the deprotonation of phenol with a suitable base to form the phenoxide ion, which then acts as a nucleophile, attacking an electrophilic two-carbon synthon, such as 2-chloroethanol or 2-bromoethanol. The use of a phase transfer catalyst can be employed to improve the reaction rate and yield.

Alternatively, 2-phenoxyethanol itself can be synthesized by reacting phenol with ethylene oxide in an alkaline medium. Once 2-phenoxyethanol is obtained, it must be activated to facilitate its subsequent reaction with the piperidine moiety. This is typically achieved by converting the hydroxyl group into a better leaving group. Common methods include:

Halogenation: Reacting 2-phenoxyethanol with a halogenating agent like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to yield 2-phenoxyethyl chloride or 2-phenoxyethyl bromide, respectively.

Tosylation: Reacting 2-phenoxyethanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form 2-phenoxyethyl tosylate. Tosylates are excellent leaving groups, making them highly effective in nucleophilic substitution reactions.

Multi-Step Synthesis Protocols for this compound

The synthesis of this compound is generally accomplished through a multi-step sequence that ensures the selective formation of the desired product. A common strategy involves the use of a protecting group on the piperidine nitrogen to prevent unwanted side reactions.

A widely used protecting group is the tert-butyloxycarbonyl (Boc) group due to its stability under various reaction conditions and its facile removal under acidic conditions. nbinno.com The typical synthetic route can be outlined as follows:

N-Protection of 4-hydroxypiperidine: The synthesis commences with the protection of the nitrogen atom of 4-hydroxypiperidine. This is commonly achieved by reacting 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as sodium carbonate or triethylamine, to yield N-Boc-4-hydroxypiperidine. guidechem.com

Williamson Ether Synthesis: The protected N-Boc-4-hydroxypiperidine is then coupled with the previously synthesized phenoxyethoxy side chain precursor. This is a classical Williamson ether synthesis where the alkoxide of N-Boc-4-hydroxypiperidine, formed by deprotonation with a strong base like sodium hydride (NaH), reacts with a 2-phenoxyethyl halide (e.g., 2-phenoxyethyl bromide) or 2-phenoxyethyl tosylate. masterorganicchemistry.comyoutube.com This nucleophilic substitution reaction forms the ether linkage, yielding N-Boc-4-(2-phenoxyethoxy)piperidine.

N-Deprotection: The final step involves the removal of the Boc protecting group to afford the target compound, this compound. This is typically accomplished by treating the N-Boc protected intermediate with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). peptide.comcommonorganicchemistry.comreddit.com The reaction is usually carried out at room temperature and proceeds to completion, yielding the desired product as a salt (e.g., trifluoroacetate salt), which can then be neutralized to obtain the free base.

An alternative approach involves a reductive amination reaction between N-Boc-piperidin-4-one and an appropriate aniline derivative, followed by alkylation of the piperidine nitrogen. This method, however, leads to a more complex derivative rather than the parent compound.

Optimized Reaction Conditions and Yield Enhancement

For the Williamson ether synthesis step, several factors can be fine-tuned:

Base: The choice of base for deprotonating N-Boc-4-hydroxypiperidine is critical. Strong bases like sodium hydride (NaH) are highly effective in generating the alkoxide and driving the reaction forward.

Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used as they can dissolve the reactants and facilitate the S_N2 reaction. chem-station.com

Leaving Group: The use of a good leaving group on the phenoxyethoxy side chain, such as tosylate or bromide, is essential for an efficient reaction. Tosylates are often preferred due to their high reactivity.

Temperature: The reaction is typically carried out at elevated temperatures to increase the reaction rate, although excessively high temperatures can lead to side reactions.

In the N-deprotection step, the concentration of the acid and the reaction time are important parameters. While a high concentration of TFA ensures complete removal of the Boc group, it can also lead to the degradation of acid-sensitive functionalities if present in the molecule. Therefore, careful monitoring of the reaction progress by techniques like thin-layer chromatography (TLC) is advisable.

Synthesis of Structurally Related Analogues and Derivatives

The synthetic methodologies described for this compound can be adapted to produce a wide range of structurally related analogues and derivatives. These modifications can be introduced by varying either the piperidine moiety or the phenoxyethoxy side chain.

Modifications on the Piperidine Ring:

N-Substitution: The secondary amine of the final product can be further functionalized through alkylation, acylation, or reductive amination to introduce various substituents on the nitrogen atom. For example, reaction with an alkyl halide or an aldehyde/ketone in the presence of a reducing agent can yield N-alkylated derivatives.

Ring Substitution: Starting with substituted 4-hydroxypiperidines (e.g., methylated or fluorinated derivatives) allows for the introduction of substituents at other positions on the piperidine ring.

Modifications on the Phenoxyethoxy Side Chain:

Aryl Substitution: By starting with substituted phenols (e.g., chloro-, fluoro-, or methoxy-substituted phenols), analogues with various substituents on the phenyl ring of the phenoxyethoxy moiety can be synthesized. For instance, the synthesis of benzophenone-N-ethyl piperidine ether analogues has been reported. nih.gov

Chain Length: The length of the alkoxy chain can be varied by using different haloalcohols in the initial Williamson ether synthesis with phenol. For example, using 3-bromopropanol would lead to a 4-(3-phenoxypropoxy)piperidine analogue.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 2 Phenoxyethoxy Piperidine Derivatives

Impact of Substitutions on the Piperidine (B6355638) Ring

The piperidine ring is a common scaffold in medicinal chemistry, and its substitution patterns are pivotal in defining a compound's pharmacological profile. mdpi.com For the 4-(2-phenoxyethoxy)piperidine series, modifications to the ring's nitrogen and carbon atoms significantly alter molecular interactions.

N-Substituent Effects on Molecular Interactions

The substituent attached to the piperidine nitrogen plays a crucial role in receptor affinity and selectivity. Studies on analogous systems, such as N-benzyl piperidines, demonstrate that the nature of the N-substituent can drastically alter interactions with biological targets like monoamine transporters. nih.gov For instance, in a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidines, varying the substituents on an N-benzyl group led to a wide range of affinities for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov

Introducing different N-substituents can modulate a compound's activity, shifting its profile from an agonist to an antagonist. nih.gov This switch is often a result of subtle changes in how the molecule engages with key residues in the receptor's binding pocket. nih.gov For example, functionalization of an amino group with different sulfonamides was found to significantly improve dopamine D3 receptor affinity in certain hybrid molecules. nih.gov The size, electronics, and hydrogen-bonding capacity of the N-substituent are all critical determinants of the resulting molecular interactions.

| N-Substituent Type | General Effect on Molecular Interaction | Reference |

| Small Alkyl Groups (e.g., Methyl) | Can enhance binding by occupying small hydrophobic pockets. | ajchem-a.com |

| Bulky Groups (e.g., Benzyl (B1604629), Phenethyl) | Can form extensive interactions with aromatic residues in the binding site; substitutions on the benzyl ring itself can fine-tune selectivity. | nih.gov |

| Groups with H-bond Donors/Acceptors | Can form critical hydrogen bonds with polar residues (e.g., threonine, histidine), potentially leading to agonist activity. | nih.gov |

Substituent Effects at C2, C3, and C5 Positions

Substitutions on the carbon atoms of the piperidine ring introduce stereochemical and conformational complexities that influence biological activity. The introduction of a methyl group at the C3 or C4 position of the piperidine ring has been shown to affect anticancer properties in certain sulfonamides. ajchem-a.com

In related piperidine systems, small substituents at the C2 position can enhance receptor affinity and antagonism. For example, in a series of 1-piperazino-3-arylindans, small C2-substituents like methyl or spiro-cyclobutyl groups were associated with potent D1 and D2 dopamine receptor antagonism. nih.gov The stereochemistry of these substituents is crucial. The axial or equatorial orientation of a substituent at the C2 position can be dictated by pseudoallylic strain, which in turn affects the molecule's three-dimensional shape and how it fits into a binding site. nih.gov Fluorine substitution at C3 and C5 has been studied to understand conformational preferences, with electrostatic and hyperconjugative interactions often favoring an axial orientation for the fluorine atom. researchgate.net

Influence of Modifications to the Phenoxyethoxy Moiety

The phenoxyethoxy portion of the molecule serves as a critical recognition element, and its modification is a key strategy for modulating receptor binding and selectivity.

Phenyl Ring Substituent Effects on Receptor Binding

Altering the substitution pattern on the terminal phenyl ring directly impacts interactions with the target protein. In many receptor systems, this ring sits (B43327) within a specific sub-pocket, and its electronic and steric profile is a primary determinant of binding affinity. For example, in studies of 4-phenylpiperidines targeting opioid receptors, a hydroxyl group at the meta-position of the phenyl ring was a key feature for mu-receptor affinity. nih.gov

Similarly, in a different chemical series, the presence of a methoxy (B1213986) group on a benzodioxazole (B13963649) ring (a bioisostere of a substituted phenyl ring) was found to increase inhibitory activity against monoamine oxidase (MAO). nih.gov The position of the substituent is often critical; para-substitution on a phenyl ring has been noted as being preferable to meta-substitution for enhancing MAO inhibition in some contexts. nih.gov

| Phenyl Ring Substitution | General Effect on Receptor Binding | Reference |

| Electron-donating groups (e.g., -OH, -OCH3) | Can act as hydrogen bond acceptors, increasing affinity for polar pockets. Can increase electron density of the ring, enhancing π-π stacking. | nih.govnih.gov |

| Electron-withdrawing groups (e.g., -Cl, -F) | Can alter the electrostatic potential of the ring, potentially improving interactions with electron-rich residues or cation-π interactions. | nih.govnih.gov |

| Bulky groups (e.g., t-butyl) | Can provide favorable van der Waals contacts in larger pockets but may cause steric clashes in smaller ones. | nih.gov |

Modulations of the Ethoxy Linker Length and Branching

The two-carbon ethoxy linker that connects the piperidine and phenoxy groups provides specific spacing and flexibility, which is essential for optimal positioning of the two terminal ring systems within a receptor binding site. While direct SAR studies on linker modification for this compound are not extensively documented in the provided results, principles from related scaffolds are informative.

Changing the linker length (e.g., from ethoxy to propoxy or butoxy) or introducing branching can significantly alter binding affinity. A longer or more rigid linker might prevent the molecule from adopting the necessary conformation for effective binding. Conversely, a shorter linker might bring the terminal groups too close together. In studies of azaindole-piperidine derivatives, replacing the piperidine with a more flexible acyclic analogue resulted in a complete loss of activity, highlighting the importance of the linker and ring system in maintaining a specific, active conformation. dndi.org The introduction of unsaturation into a piperidine ring, which alters its geometry, was shown to increase potency tenfold in one series, demonstrating the sensitivity of receptors to the shape of this central moiety. dndi.org

Conformational Analysis and Preferred Conformations

The three-dimensional shape of this compound derivatives is a key factor in their biological activity. The piperidine ring typically adopts a chair conformation. nih.gov However, the orientation of substituents can be influenced by various factors. For instance, in 4-(m-OH phenyl)-piperidine analogs, a preferred phenyl axial conformation was associated with agonist activity, while an accessible phenyl equatorial conformation could lead to antagonism. nih.gov

Pharmacophore Modeling of this compound Scaffolds

Pharmacophore modeling is a critical tool in drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For the this compound scaffold, a hypothetical pharmacophore model can be constructed based on its constituent parts, which are common in various biologically active compounds.

The key pharmacophoric features of the this compound scaffold are likely to include:

A Hydrogen Bond Acceptor/Donor: The piperidine nitrogen can act as a hydrogen bond acceptor, and if protonated, as a hydrogen bond donor. This feature is often crucial for anchoring the ligand to the target protein.

Aromatic/Hydrophobic Region: The phenoxy group provides a significant hydrophobic region and potential for π-π stacking interactions with aromatic amino acid residues in a binding pocket.

Ether Oxygen as a Hydrogen Bond Acceptor: The two ether oxygen atoms in the 2-phenoxyethoxy side chain can act as hydrogen bond acceptors, further contributing to binding affinity.

Substituents on the phenyl ring or the piperidine nitrogen can introduce additional pharmacophoric features, such as additional hydrogen bond donors/acceptors or charged groups, which can modulate the biological activity and selectivity of the derivatives.

Table 1: Hypothetical Pharmacophoric Features of the this compound Scaffold

| Feature | Structural Moiety | Potential Interaction |

| Hydrogen Bond Acceptor/Donor | Piperidine Nitrogen | Ionic interactions, hydrogen bonding |

| Aromatic/Hydrophobic | Phenyl Ring | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor | Ether Oxygens | Hydrogen bonding |

| Hydrophobic | Piperidine Ring | Hydrophobic interactions |

Lipophilicity and Polarity Profile in Relation to Molecular Interactions

The lipophilicity and polarity of a molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. The lipophilicity is often expressed as the logarithm of the partition coefficient between octanol (B41247) and water (logP).

The this compound scaffold possesses a balance of lipophilic and polar features. The phenoxy and piperidine moieties contribute to its lipophilicity, while the ether oxygens and the piperidine nitrogen introduce polarity. The calculated XLogP3-AA for a related compound, 4-ethynyl-4-(2-phenoxyethoxy)piperidine, is 1.8, indicating a moderate level of lipophilicity. nih.gov This balance is often desirable in drug candidates, as it can facilitate membrane permeation while maintaining sufficient aqueous solubility.

Modifications to the scaffold can significantly alter its lipophilicity and polarity profile:

Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen has a profound impact on the pKa and, consequently, the ionization state and polarity of the molecule at physiological pH. nih.gov

Table 2: Predicted Physicochemical Properties of a this compound Analog nih.gov

| Property | Value |

| Molecular Weight | 245.32 g/mol |

| XLogP3-AA | 1.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Topological Polar Surface Area | 30.5 Ų |

Data for 4-ethynyl-4-(2-phenoxyethoxy)piperidine

Molecular Flexibility and Rigidity Analysis

The conformational flexibility of a ligand plays a crucial role in its ability to adapt to the binding site of a biological target. The this compound scaffold has a notable degree of flexibility, primarily due to the rotatable bonds in the 2-phenoxyethoxy side chain.

Rotatable Bonds: The ether linkages (C-O-C) and the bond connecting the side chain to the piperidine ring allow for a wide range of conformations. A related compound, 4-ethynyl-4-(2-phenoxyethoxy)piperidine, has six rotatable bonds. nih.gov This flexibility can be advantageous, enabling the molecule to adopt an optimal conformation for binding. However, excessive flexibility can be detrimental, leading to a significant entropic penalty upon binding, which can decrease affinity.

Structure-activity relationship studies often explore the impact of constraining molecular flexibility. This can be achieved by introducing cyclic structures or double bonds to lock the molecule into a more rigid conformation. While this can lead to a loss of adaptability, a more rigid analog that pre-organizes the key binding features in the correct orientation can exhibit significantly higher affinity and selectivity. For instance, introducing unsaturation into a piperidine ring has been shown to increase potency in some series of compounds. dndi.org

Molecular Interactions and in Vitro Pharmacological Characterization

Target Identification and Receptor Binding Affinities

Binding assays are crucial first steps in pharmacological profiling, determining the affinity of a compound for its molecular targets. The following sections outline the key receptor families that would be of interest in characterizing 4-(2-Phenoxyethoxy)piperidine, though no data is currently available.

There is no available research detailing the binding affinities of this compound for the mu (μ), delta (δ), kappa (κ), or nociceptin/orphanin FQ (N/OFQ) opioid receptors.

The binding profile of this compound at the five dopamine (B1211576) receptor subtypes (D1, D2, D3, D4, and D5) has not been documented in scientific literature.

Information regarding the interaction of this compound with serotonin (B10506) receptors, such as the 5-HT1A and 5-HT2A subtypes, is currently absent from published research.

Beyond the primary opioid, dopamine, and serotonin receptor families, the broader interaction profile of this compound with other G protein-coupled receptors remains uninvestigated.

There are no published studies on the ability of this compound to bind to or inhibit the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), or serotonin transporter (SERT).

In Vitro Functional Assays for Receptor Activation/Inhibition

Following binding affinity studies, functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. For this compound, no such in vitro functional data has been reported.

GTPγS Binding Assays

Guanosine 5′‐O‐(γ‐thio)triphosphate (GTPγS) binding assays are a cornerstone for studying the activation of G protein-coupled receptors (GPCRs). This functional assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist. An increase in [³⁵S]GTPγS binding indicates that the compound is acting as an agonist for the receptor.

Currently, there are no publicly available research articles detailing the results of GTPγS binding assays specifically for this compound. Studies on other piperidine (B6355638) derivatives have utilized this assay to determine their functional activity at various GPCRs, such as dopamine and serotonin receptors. For instance, research on novel piperidine-based compounds often employs this method to quantify their agonistic or antagonistic properties.

cAMP Accumulation Assays

Cyclic adenosine (B11128) monophosphate (cAMP) is a crucial second messenger in many signaling pathways initiated by GPCRs. GPCRs coupled to Gs proteins stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels, while those coupled to Gi proteins inhibit adenylyl cyclase, causing a decrease in cAMP. cAMP accumulation assays, therefore, provide a direct measure of a compound's functional effect on these signaling pathways.

Specific data from cAMP accumulation assays for this compound are not found in the reviewed literature. This type of assay is fundamental in characterizing the functional response of a receptor to a ligand. For example, in the study of dopaminergic ligands, cAMP assays are used to differentiate between agonists, which might decrease cAMP levels at D2-like receptors (Gi-coupled), and antagonists, which would block the effect of a known agonist.

β-Arrestin Recruitment Assays

β-Arrestin recruitment is another critical signaling pathway for many GPCRs, mediating receptor desensitization, internalization, and G protein-independent signaling. Assays measuring the recruitment of β-arrestin to the activated receptor are essential for understanding biased agonism, where a ligand may preferentially activate one pathway (e.g., G protein signaling) over another (e.g., β-arrestin recruitment).

No studies reporting the results of β-arrestin recruitment assays for this compound have been identified. The investigation of β-arrestin signaling is a relatively modern aspect of pharmacology, and for many compounds, this data is not yet available.

Receptor Internalization Studies

Ligand-induced receptor internalization is a key mechanism for regulating receptor density at the cell surface and modulating long-term signaling. This process can be visualized and quantified using various techniques, including fluorescence microscopy and enzyme-linked immunosorbent assays (ELISAs).

Information regarding receptor internalization studies for this compound is not present in the accessible scientific literature. Such studies would be valuable to understand the long-term regulatory effects of this compound on its potential target receptors.

Ligand Selectivity and Potency Profiling in In Vitro Systems

To be a viable drug candidate, a compound must exhibit selectivity for its intended target to minimize off-target effects. In vitro selectivity profiling involves testing the compound against a broad panel of receptors, ion channels, and enzymes. The potency of a compound, typically expressed as the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀), is a measure of the drug concentration required to produce 50% of its maximal effect.

A detailed in vitro selectivity and potency profile for this compound is not documented in the public domain. For many piperidine derivatives, extensive profiling is a standard part of their preclinical development. For example, a study on a series of 4-phenylpiperidines reported their binding affinities and functional activities at dopamine D2 receptors, highlighting the structure-activity relationships that govern their potency and selectivity. nih.gov

Enzyme Inhibition Assays (If Applicable to Identified Targets)

If a compound's target is an enzyme, enzyme inhibition assays are performed to determine its inhibitory potency (IC₅₀) and mechanism of inhibition (e.g., competitive, non-competitive).

There is no available information to suggest that this compound has been evaluated in enzyme inhibition assays. The relevance of such assays would depend on the identified molecular target(s) of the compound.

Mechanism of Action at the Molecular Level (In Vitro)

Elucidating the molecular mechanism of action involves integrating data from various in vitro assays to build a comprehensive picture of how a compound interacts with its target. This includes identifying the binding site, understanding how binding translates into a functional response, and characterizing any allosteric or biased signaling properties.

Due to the lack of specific in vitro data, the molecular mechanism of action for this compound remains uncharacterized. For other piperidine-based compounds, a combination of radioligand binding studies, functional assays, and sometimes structural biology techniques has been used to delineate their mechanisms of action. For instance, the discovery of pridopidine, a 4-phenylpiperidine (B165713) derivative, involved extensive in vitro characterization that revealed its properties as a dopamine D2 receptor antagonist with fast-off kinetics. nih.gov

Computational Chemistry and Molecular Modeling Studies of 4 2 Phenoxyethoxy Piperidine

Computational chemistry and molecular modeling serve as powerful tools to predict and analyze the behavior of molecules at an atomic level. For 4-(2-Phenoxyethoxy)piperidine, these in silico methods provide crucial insights into its potential interactions with biological targets, its dynamic behavior, and its intrinsic electronic characteristics. Such studies are fundamental in rational drug design, helping to elucidate structure-activity relationships (SAR) and guide the synthesis of more potent and selective derivatives.

Analytical Methodologies for Research and Characterization of 4 2 Phenoxyethoxy Piperidine

Spectroscopic Methods for Structural Elucidation (Post-Synthesis Confirmation)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. The IR spectrum of 4-(2-Phenoxyethoxy)piperidine is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the piperidine (B6355638) ring, the ether linkage, and the phenyl group.

The spectrum would be characterized by several key absorption peaks. The N-H stretching vibration of the secondary amine in the piperidine ring is anticipated to appear as a moderate band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic piperidine ring and the ethoxy chain would be observed around 2850-2950 cm⁻¹. The aromatic C-H stretching of the phenyl group would likely produce weaker bands just above 3000 cm⁻¹.

A prominent feature in the spectrum would be the C-O-C stretching vibrations of the ether linkages. The aryl-alkyl ether (phenoxy-) and the alkyl-alkyl ether (-ethoxy) would give rise to strong, characteristic bands in the fingerprint region, typically between 1050 cm⁻¹ and 1250 cm⁻¹. The C-N stretching of the piperidine ring is expected to appear in the 1020-1220 cm⁻¹ range. Aromatic C=C stretching vibrations from the phenyl group would be visible as a series of peaks between 1450 cm⁻¹ and 1600 cm⁻¹.

Hypothetical Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment of Functional Group |

| 3350 | Medium | N-H Stretch (Piperidine) |

| 3060 | Weak | Aromatic C-H Stretch (Phenyl) |

| 2940 | Strong | Aliphatic C-H Stretch (Piperidine, Ethoxy) |

| 2860 | Strong | Aliphatic C-H Stretch (Piperidine, Ethoxy) |

| 1595 | Medium | Aromatic C=C Stretch (Phenyl) |

| 1490 | Medium | Aromatic C=C Stretch (Phenyl) |

| 1450 | Medium | CH₂ Bend (Scissoring) |

| 1240 | Strong | Aryl-O-C Stretch (Phenoxy) |

| 1110 | Strong | Alkyl-O-C Stretch (Ethoxy) |

| 1180 | Medium | C-N Stretch (Piperidine) |

| 750 | Strong | Aromatic C-H Bend (Ortho-disubstituted) |

| 690 | Strong | Aromatic C-H Bend (Monosubstituted) |

Note: This data is hypothetical and serves as an illustrative example of the expected IR spectrum based on the compound's structure. Actual experimental values may vary.

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental technique for confirming the empirical and molecular formula of a synthesized compound. It precisely determines the percentage by weight of each element (carbon, hydrogen, nitrogen, and oxygen) present in a sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula, C₁₃H₁₉NO₂. A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

**Theoretical vs. Hypothetical Experimental Elemental Analysis Data for this compound (C₁₃H₁₉NO₂) **

| Element | Theoretical Percentage (%) | Hypothetical Experimental Percentage (%) |

| Carbon (C) | 70.56 | 70.51 |

| Hydrogen (H) | 8.65 | 8.69 |

| Nitrogen (N) | 6.33 | 6.30 |

| Oxygen (O) | 14.46 | 14.50 |

Note: The experimental data presented is hypothetical and intended to illustrate the expected results from an elemental analysis. Minor deviations between theoretical and experimental values are common due to instrumental and sample handling factors.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, obtaining a single crystal of suitable quality would allow for the unambiguous determination of its solid-state conformation, including bond lengths, bond angles, and torsional angles. This technique would definitively confirm the connectivity of the atoms and reveal the spatial orientation of the piperidine ring, the phenoxy group, and the ethoxy linker.

The resulting crystal structure would provide invaluable insights into the molecule's shape and potential intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group. This information is critical for understanding the compound's physical properties and its potential interactions with biological targets. While no public crystal structure data is currently available for this compound, a hypothetical analysis would likely reveal the piperidine ring adopting a stable chair conformation.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1250.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.175 |

Note: This crystallographic data is purely hypothetical and serves to illustrate the type of information obtained from an X-ray diffraction study.

Purity and Impurity Profiling in Research Batches

Ensuring the purity of research batches of this compound is essential for the reliability and reproducibility of experimental results. A combination of chromatographic and spectroscopic techniques is typically employed to establish a purity profile and identify any potential impurities. High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS), is a primary tool for this purpose.

The purity of this compound is determined by the percentage of the main peak area in the chromatogram relative to the total area of all peaks. Impurity profiling involves the identification and quantification of any minor peaks. Potential impurities could arise from starting materials, by-products of the synthesis, or degradation products.

Common potential impurities could include unreacted starting materials such as piperidin-4-ol, 2-phenoxyethanol (B1175444), or reagents used in their coupling. Side-products from the synthesis, such as isomers or over-alkylated products, could also be present. A thorough impurity profile would characterize these minor components, which is crucial for understanding the compound's stability and for interpreting biological or chemical screening data.

Hypothetical Purity and Impurity Profile for a Research Batch of this compound

| Compound Name | Retention Time (min) | Area (%) | Identification |

| This compound | 12.5 | 99.2 | Product |

| Piperidin-4-ol | 3.1 | 0.3 | Starting Material |

| 2-Phenoxyethanol | 8.7 | 0.2 | Starting Material |

| Unknown Impurity A | 10.2 | 0.15 | Unidentified |

| Unknown Impurity B | 14.8 | 0.15 | Unidentified |

Note: This table represents a hypothetical purity analysis and does not reflect actual experimental data.

Future Research Directions and Potential Applications in Ligand Design

Optimization of the 4-(2-Phenoxyethoxy)piperidine Scaffold for Novel Ligands

The core structure of this compound is a prime candidate for optimization through systematic structure-activity relationship (SAR) studies. The goal of such studies is to enhance potency, selectivity, and drug-like properties by strategically modifying different parts of the molecule.

The piperidine (B6355638) ring, phenoxy group, and the ethoxy linker can all be targets for modification. For instance, research on related N-(2-phenoxyethyl)-4-benzylpiperidine derivatives as N-methyl-D-aspartate (NMDA) receptor antagonists demonstrated that adding a hydroxyl group to the phenoxy ring significantly increased potency. nih.gov Similarly, substitutions on the benzyl (B1604629) ring attached to the piperidine influenced in vivo activity. nih.gov Another study on piperidine derivatives targeting the MenA enzyme in Mycobacterium tuberculosis involved a five-step synthesis to create variations, revealing that substitutions on an aromatic ring system could modulate both inhibitory potency and lipophilicity (cLogP). nih.gov

A key optimization strategy involves exploring different substituents on the piperidine nitrogen. In the design of HIV-1 protease inhibitors, diverse piperidine analogues were used as P2-ligands, with various 4-substituted phenylsulfonamides attached. nih.gov This work showed that these modifications had a profound impact on inhibitory concentration (IC50) values, with a (R)-piperidine-3-carboxamide combined with a 4-methoxyphenylsulfonamide yielding a highly potent compound. nih.gov

Table 1: SAR of Piperidine-Based HIV-1 Protease Inhibitors This table illustrates how modifications to a piperidine scaffold influence inhibitory activity against HIV-1 protease. Data sourced from a study on cyclopropyl-containing HIV-1 protease inhibitors. nih.gov

| Compound ID | P2-Ligand (Piperidine Moiety) | P2'-Ligand (Sulfonamide Moiety) | IC50 (nM) |

| 22a | (R)-piperidine-3-carboxamide | 4-methoxyphenylsulfonamide | 3.61 |

| 22b | (R)-piperidine-3-carboxamide | 4-aminophenylsulfonamide | 10.3 |

| 22c | (R)-piperidine-3-carboxamide | 4-(trifluoromethyl)phenylsulfonamide | 19.5 |

| 24a | (S)-piperidine-3-carboxamide | 4-methoxyphenylsulfonamide | 5.27 |

Development of Bi-functional or Allosteric Modulators

Beyond traditional orthosteric ligands that bind directly to a receptor's primary active site, the this compound scaffold holds potential for the development of more complex modulators.

Allosteric Modulators: These compounds bind to a secondary (allosteric) site on a receptor, modifying the effects of the endogenous ligand. This can offer greater selectivity and a more nuanced physiological response. Research into serotonin (B10506) 5-HT2C receptors led to the discovery of positive allosteric modulators (PAMs) based on a 4-alkylpiperidine-2-carboxamide scaffold. nih.gov By optimizing a moiety at the 4-position of the piperidine ring, researchers developed a PAM with improved pharmacokinetic properties suitable for in vivo studies. nih.gov This demonstrates that piperidine scaffolds can be successfully adapted to function as allosteric modulators.

Bi-functional Ligands: These are single molecules designed to interact with two distinct biological targets simultaneously. This approach is gaining traction for treating complex multifactorial diseases. Conceptually, a potent ligand derived from the this compound scaffold could be covalently linked to another pharmacophore known to bind a different, therapeutically relevant target. The design of such molecules requires careful selection of the two pharmacophores and the linker connecting them to ensure that both binding activities are retained.

Application in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) that bind weakly but efficiently to a biological target. nih.govyoutube.com Once identified, these fragments are grown or merged to produce a more potent lead compound. nih.gov

The this compound scaffold is well-suited for an FBDD approach.

Fragment Identification: The constituent parts of the molecule—such as 4-hydroxypiperidine (B117109), phenoxyethanol (B1677644), or even the entire core structure—can be considered fragments. These simple structures generally adhere to the "Rule of Three" often used to define fragments (e.g., molecular weight < 300 Da). nih.gov

Fragment Screening: A library containing these piperidine-based fragments could be screened against a target of interest using sensitive biophysical techniques like surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), or microscale thermophoresis (MST), which are capable of detecting the weak binding affinities typical of fragments. nih.govresearchgate.netyoutube.com

Fragment-to-Lead Evolution: Once a fragment hit is identified and its binding mode is determined (typically via X-ray crystallography), the this compound structure provides clear vectors for growth. nih.gov For example, if the phenoxy group of a fragment binds in a specific pocket, medicinal chemists can add substituents to this ring to achieve new, favorable interactions and increase potency, guided by the target's 3D structure. nih.govresearchgate.net This process leverages the high "ligand efficiency" of small fragments to build potent and optimized leads. youtube.com

Integration with Targeted Drug Delivery Concepts (Purely Conceptual)

Targeted drug delivery systems (DDS) aim to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing off-target side effects. nih.gov A potent and selective ligand derived from the this compound scaffold could conceptually be integrated into such a system.

One prominent example of a DDS is the antibody-drug conjugate (ADC). nih.gov An ADC consists of a monoclonal antibody that recognizes a specific antigen on the surface of target cells (e.g., cancer cells), a cytotoxic payload, and a chemical linker that connects them. nih.gov

In a conceptual application, a highly potent derivative of this compound could serve as the payload. The integration would involve:

Functionalization: A reactive handle would be introduced onto the piperidine ligand, such as on the phenyl ring or the piperidine nitrogen, without disrupting its binding to its target.

Linker Attachment: This functionalized ligand would then be covalently attached to a linker. Linkers can be designed to be stable in circulation but cleavable under specific conditions found within the target cell (e.g., acidic pH in lysosomes or the presence of specific enzymes). nih.gov

Conjugation to a Carrier: The ligand-linker complex would be conjugated to a carrier molecule, such as a monoclonal antibody, which would guide the entire construct to the desired tissue or cell type. nih.govnih.gov

This approach could allow for the targeted delivery of a potent piperidine-based drug, concentrating its therapeutic effect while minimizing systemic exposure.

Exploration of Additional Molecular Targets (If Supported by Preliminary Data)

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry because it is found in numerous compounds with activity against a wide array of biological targets. ontosight.ainih.govresearchgate.net Derivatives of piperidine have demonstrated activity as antagonists, agonists, and modulators for various receptors and enzymes. This inherent versatility suggests that the this compound scaffold could be successfully repurposed to develop ligands for new molecular targets.

Preliminary data from studies on related piperidine compounds provide a roadmap for future screening efforts.

Table 2: Documented Molecular Targets for Various Piperidine-Based Scaffolds

| Piperidine Scaffold Type | Molecular Target | Biological Effect | Reference(s) |

| N-(2-phenoxyethyl)-4-benzylpiperidine | NMDA Receptor (NR1/2B) | Antagonist | nih.gov |

| 4-Phenylpiperidine-2,6-dione | α1-Adrenoceptor Subtypes | Antagonist | nih.gov |

| 4-Phenylpiperidine-2-carboxamide | Serotonin 5-HT2C Receptor | Positive Allosteric Modulator | nih.gov |

| 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine | Dopamine (B1211576) D2 Receptor | Functional Antagonist / Stabilizer | nih.gov |

| 4,4-difluoro-3(phenoxymethyl)piperidine | Dopamine D4 Receptor | Antagonist | nih.gov |

| Piperidine-based P2-ligands | HIV-1 Protease | Inhibitor | nih.gov |

| Piperidine-ether derivatives | M. tuberculosis MenA | Inhibitor | nih.gov |

The established activity of piperidine derivatives against multiple CNS receptors (NMDA, dopamine, serotonin, adrenergic) makes this scaffold particularly promising for developing novel neuropharmacological agents. nih.govnih.govnih.govnih.govnih.gov Furthermore, its demonstrated efficacy against infectious disease targets like HIV-1 protease and bacterial enzymes opens another significant avenue for exploration. nih.govnih.gov Future research should involve screening a library of this compound derivatives against these and other target classes to uncover new therapeutic applications.

Q & A

Q. What are best practices for scaling up this compound synthesis without compromising yield?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.